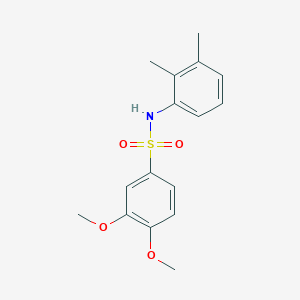
4-(2-hydroxyethyl)-N-(4-nitrophenyl)piperazine-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-hydroxyethyl)-N-(4-nitrophenyl)piperazine-1-carbothioamide is a synthetic organic compound that features a piperazine ring substituted with a hydroxyethyl group and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-hydroxyethyl)-N-(4-nitrophenyl)piperazine-1-carbothioamide typically involves the reaction of piperazine derivatives with appropriate reagents to introduce the hydroxyethyl and nitrophenyl groups. Common synthetic routes may include:
Nucleophilic substitution reactions: Using piperazine as a nucleophile to react with haloalkanes or nitrobenzene derivatives.
Thioamide formation: Reacting piperazine derivatives with isothiocyanates under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-hydroxyethyl)-N-(4-nitrophenyl)piperazine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
Oxidation products: Aldehydes, carboxylic acids.
Reduction products: Amines.
Substitution products: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and protein binding.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: May be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-hydroxyethyl)-N-(4-nitrophenyl)piperazine-1-carbothioamide would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(2-hydroxyethyl)piperazine-1-carbothioamide: Lacks the nitrophenyl group.
N-(4-nitrophenyl)piperazine-1-carbothioamide: Lacks the hydroxyethyl group.
4-(2-hydroxyethyl)-N-phenylpiperazine-1-carbothioamide: Lacks the nitro group on the phenyl ring.
Uniqueness
4-(2-hydroxyethyl)-N-(4-nitrophenyl)piperazine-1-carbothioamide is unique due to the presence of both the hydroxyethyl and nitrophenyl groups, which may confer specific chemical and biological properties not found in similar compounds.
Properties
IUPAC Name |
4-(2-hydroxyethyl)-N-(4-nitrophenyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3S/c18-10-9-15-5-7-16(8-6-15)13(21)14-11-1-3-12(4-2-11)17(19)20/h1-4,18H,5-10H2,(H,14,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHFOASWLVZXCCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C(=S)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-[(cyclobutylcarbonyl)amino]-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B5774271.png)
![4-[(4-methyl-3-nitrophenoxy)methyl]-2,1,3-benzothiadiazole](/img/structure/B5774289.png)
![N-{[(4-ethoxyphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5774294.png)

![N-[5-(3-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5774300.png)

![N-(2-ethyl-6-methylphenyl)-2-[(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B5774322.png)
![N,N-diethyl-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5774328.png)
![2-{[(3,4-dimethylphenoxy)acetyl]amino}-5-hydroxybenzoic acid](/img/structure/B5774336.png)
![4-[(3-oxo-3-phenylpropyl)amino]benzoic acid](/img/structure/B5774347.png)
![N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5774354.png)

![1-(4-bromophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5774372.png)
